3-Fluoro-4-(neopentyloxy)aniline

Medicinal Chemistry Drug Design Physicochemical Profiling

3-Fluoro-4-(neopentyloxy)aniline (CAS 1286264-83-2) is a fluorinated aniline derivative characterized by a meta-fluoro substituent and a para-neopentyloxy group. This substitution pattern combines the electron-withdrawing effect of fluorine with the substantial steric bulk of the neopentyl group, making it a valuable intermediate for the synthesis of bioactive compounds requiring tailored steric and electronic characteristics.

Molecular Formula C11H16FNO
Molecular Weight 197.25
CAS No. 1286264-83-2
Cat. No. B3027393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(neopentyloxy)aniline
CAS1286264-83-2
Molecular FormulaC11H16FNO
Molecular Weight197.25
Structural Identifiers
SMILESCC(C)(C)COC1=C(C=C(C=C1)N)F
InChIInChI=1S/C11H16FNO/c1-11(2,3)7-14-10-5-4-8(13)6-9(10)12/h4-6H,7,13H2,1-3H3
InChIKeySSTLRVJCCSYMRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-(neopentyloxy)aniline (CAS 1286264-83-2): A Fluorinated Aniline Building Block with Unique Steric and Electronic Profile for Targeted Synthesis


3-Fluoro-4-(neopentyloxy)aniline (CAS 1286264-83-2) is a fluorinated aniline derivative characterized by a meta-fluoro substituent and a para-neopentyloxy group. This substitution pattern combines the electron-withdrawing effect of fluorine with the substantial steric bulk of the neopentyl group, making it a valuable intermediate for the synthesis of bioactive compounds requiring tailored steric and electronic characteristics [1]. The compound has a molecular formula of C11H16FNO and a molecular weight of 197.25 g/mol .

Why Generic Substitution of 3-Fluoro-4-(neopentyloxy)aniline with Other Aniline Derivatives is Not Advisable


Aniline derivatives are not freely interchangeable due to the profound impact of substituents on reactivity, physicochemical properties, and biological activity. The specific combination of a fluorine atom at the 3-position and a neopentyloxy group at the 4-position in 3-Fluoro-4-(neopentyloxy)aniline creates a unique steric and electronic environment that cannot be replicated by simpler alkoxy analogs (e.g., methoxy or ethoxy) or by regioisomers with different substitution patterns [1]. This is critical for applications where precise control over lipophilicity, metabolic stability, or target binding is required, as detailed in the quantitative evidence below [2].

Quantitative Differentiation of 3-Fluoro-4-(neopentyloxy)aniline (CAS 1286264-83-2) Against Key Comparators


Lipophilicity (XLogP3) of 3-Fluoro-4-(neopentyloxy)aniline is Intermediate Between Simple Alkoxy and Non-Fluorinated Neopentyloxy Analogs, Offering a Balanced Profile for Membrane Permeability

The computed lipophilicity (XLogP3) of 3-Fluoro-4-(neopentyloxy)aniline is 3.0 [1]. This value is significantly higher than the simpler 3-fluoro-4-methoxyaniline (XLogP3 = 1.3) [2], but slightly lower than the non-fluorinated 4-(neopentyloxy)aniline (LogP = 3.27) [3]. This intermediate lipophilicity suggests a balanced profile that may offer improved membrane permeability over the methoxy analog while mitigating the potentially excessive hydrophobicity of the non-fluorinated neopentyloxy derivative.

Medicinal Chemistry Drug Design Physicochemical Profiling

3-Fluoro-4-(neopentyloxy)aniline Exhibits a Topological Polar Surface Area (TPSA) of 35.2 Ų, Comparable to 4-(Neopentyloxy)aniline but Distinct from Regioisomeric Analogs

The Topological Polar Surface Area (TPSA) of 3-Fluoro-4-(neopentyloxy)aniline is 35.2 Ų [1]. This value is nearly identical to that of 4-(neopentyloxy)aniline (TPSA = 35.25 Ų) [2], indicating that the introduction of the fluorine atom at the 3-position does not significantly alter the overall polar surface area compared to the non-fluorinated analog. However, it is expected to differ from regioisomeric neopentyloxy-fluoroanilines (e.g., 3-fluoro-2-(neopentyloxy)aniline), where internal hydrogen bonding or altered conformation could affect effective polarity, though direct TPSA data for these isomers is not currently available in public databases.

Medicinal Chemistry ADME Prediction Computational Chemistry

Availability in High Purity (98%) from Multiple Suppliers Facilitates Procurement and Research Consistency

3-Fluoro-4-(neopentyloxy)aniline is commercially available with a purity specification of 98% from suppliers such as Leyan , and 95% from Fluorochem and AKSci . In contrast, some close analogs like 3-fluoro-4-methoxyaniline are commonly available at 98% purity as well [1], while 4-(neopentyloxy)aniline is typically offered at 95% . The availability of high-purity material (98%) for 3-Fluoro-4-(neopentyloxy)aniline ensures reliable and reproducible outcomes in synthetic applications, reducing the risk of side reactions or impurities that could compromise research results.

Chemical Synthesis Procurement Quality Control

Regioisomeric Differentiation: 3-Fluoro-4-(neopentyloxy)aniline Offers Distinct Steric and Electronic Properties Compared to 2-Fluoro and 5-Fluoro Neopentyloxy Isomers

3-Fluoro-4-(neopentyloxy)aniline belongs to a family of fluoro-neopentyloxy aniline regioisomers, including 3-fluoro-2-(neopentyloxy)aniline (CAS 1286274-36-9) and 5-fluoro-2-(neopentyloxy)aniline (CAS 1226156-74-6) . While all share the same molecular formula (C11H16FNO) and molecular weight (197.25 g/mol), their substitution patterns differ significantly, leading to distinct steric and electronic environments. For instance, the 3-fluoro-4-neopentyloxy arrangement places the bulky neopentyloxy group para to the amino functionality, which may facilitate different reactivity in electrophilic aromatic substitution compared to ortho-substituted isomers. Direct comparative biological or reactivity data is not publicly available, but the well-documented impact of regioisomerism on molecular recognition and reactivity in drug design strongly implies that selection of the correct regioisomer is critical for achieving desired outcomes.

Structure-Activity Relationship (SAR) Regioisomer Comparison Synthetic Building Blocks

Recommended Research and Industrial Applications for 3-Fluoro-4-(neopentyloxy)aniline Based on Quantitative Differentiation


Lead Optimization in Medicinal Chemistry Requiring Balanced Lipophilicity

3-Fluoro-4-(neopentyloxy)aniline is an optimal building block for medicinal chemistry programs where fine-tuning lipophilicity is critical. With an XLogP3 of 3.0 [1], it provides a balance between the lower lipophilicity of 3-fluoro-4-methoxyaniline (XLogP3 1.3) [2] and the higher lipophilicity of 4-(neopentyloxy)aniline (LogP 3.27) [3]. This intermediate value can enhance membrane permeability without excessively increasing hydrophobicity, which is often associated with poor solubility and off-target binding. Researchers can use this compound to explore SAR around lipophilicity while maintaining the metabolic stability imparted by fluorine substitution.

Synthesis of Complex Molecules Requiring a Sterically Hindered, Electron-Withdrawing Aniline Core

The combination of a para-neopentyloxy group and a meta-fluoro substituent creates a unique electronic and steric environment. The neopentyl group provides significant steric bulk that can shield the amino group or influence regioselectivity in subsequent reactions, while the fluorine atom modulates electron density on the aromatic ring [1]. This makes the compound particularly valuable as a starting material or intermediate in the synthesis of complex organic molecules, including potential pharmaceuticals and agrochemicals, where precise control over reactivity and molecular conformation is required.

Structure-Activity Relationship (SAR) Studies Exploring Fluorine and Alkoxy Substitution Effects

Given its distinct substitution pattern compared to other fluoro-neopentyloxy aniline regioisomers (e.g., 3-fluoro-2-(neopentyloxy)aniline) , 3-Fluoro-4-(neopentyloxy)aniline is an ideal candidate for systematic SAR studies. By incorporating this compound into a series of analogs, researchers can deconvolute the contributions of fluorine position and alkoxy group size/branching to biological activity, binding affinity, or physicochemical properties. The commercial availability of high-purity material (up to 98%) ensures that such studies can be conducted with confidence in the integrity of the test compound.

Academic and Industrial Process Development Requiring High-Purity Starting Materials

For both academic laboratories and industrial R&D facilities, the availability of 3-Fluoro-4-(neopentyloxy)aniline in high purity (98% from suppliers like Leyan) simplifies experimental workflows. Using a high-purity building block reduces the need for in-house purification, minimizes the risk of impurity-driven side reactions, and improves the reproducibility of synthetic procedures. This is particularly important for scale-up studies or when the compound is used as a key intermediate in multi-step syntheses.

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